5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-
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Overview
Description
5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolopyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- typically involves the cyclization of S-alkylated derivatives. The process begins with the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. Upon treatment of these S-alkylated derivatives at different temperatures, intramolecular cyclization occurs, leading to the formation of the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as multicomponent reactions and sonochemical activation, are often employed to enhance the efficiency and environmental safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Reduction reactions can convert nitro groups to amino groups, which may alter the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly on the phenyl ring, can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl halides for alkylation, concentrated sulfuric acid for cyclization, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amide derivatives, and amino derivatives, each exhibiting unique biological activities .
Scientific Research Applications
5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholine esterase and CDC25B phosphatase, which play crucial roles in cellular processes. Additionally, the compound can act as an antagonist to glutamate and 5-HT2a receptors, influencing neurotransmission and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 5H-thiazolo[3,2-a]pyrimidin-5-ones
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- apart from its analogs is its unique substitution pattern, which imparts distinct biological activities. The presence of the 7-methyl group, for instance, can enhance its pharmacological properties compared to other derivatives .
Properties
CAS No. |
112498-51-8 |
---|---|
Molecular Formula |
C7H6N2O2S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
7-methyl-[1,3]thiazolo[3,2-c]pyrimidine-3,5-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-4-2-6-9(7(11)8-4)5(10)3-12-6/h2H,3H2,1H3 |
InChI Key |
KCVUKTJXRCSALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N2C(=O)CSC2=C1 |
Origin of Product |
United States |
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